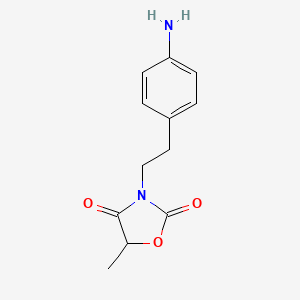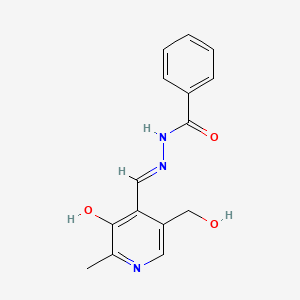
Pyridoxal benzoyl hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridoxal benzoyl hydrazone is a chemical compound that belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-) This compound is derived from pyridoxal, a form of vitamin B6, and benzoyl hydrazine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pyridoxal benzoyl hydrazone can be synthesized through the condensation reaction between pyridoxal and benzoyl hydrazine. The reaction typically involves mixing equimolar amounts of pyridoxal and benzoyl hydrazine in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then stirred for several hours until the product precipitates out. The precipitate is filtered, washed, and recrystallized to obtain pure this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions: Pyridoxal benzoyl hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted hydrazones .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of pyridoxal benzoyl hydrazone involves its ability to chelate metal ions, particularly iron. By binding to iron, the compound can inhibit iron-dependent processes, such as DNA synthesis and electron transport, which are crucial for cell proliferation and survival. This chelation mechanism is particularly relevant in the context of its antiproliferative and anticancer activities . Additionally, the compound can induce apoptosis in cancer cells by disrupting iron homeostasis and generating reactive oxygen species .
Comparación Con Compuestos Similares
Pyridoxal isonicotinoyl hydrazone: Another hydrazone derivative with similar iron-chelating properties and potential anticancer activities.
Salicylaldehyde benzoyl hydrazone: Known for its antiproliferative effects and ability to inhibit iron uptake in neoplastic cells.
2-Hydroxy-1-naphthylaldehyde benzoyl hydrazone: Exhibits strong antiproliferative activity and iron chelation properties.
Uniqueness: Pyridoxal benzoyl hydrazone is unique due to its derivation from pyridoxal, a form of vitamin B6, which imparts additional biological relevance. Its ability to chelate iron and disrupt iron-dependent processes makes it a valuable compound for studying iron metabolism and developing new therapeutic agents .
Propiedades
Número CAS |
72343-06-7 |
|---|---|
Fórmula molecular |
C15H15N3O3 |
Peso molecular |
285.30 g/mol |
Nombre IUPAC |
N-[(E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C15H15N3O3/c1-10-14(20)13(12(9-19)7-16-10)8-17-18-15(21)11-5-3-2-4-6-11/h2-8,19-20H,9H2,1H3,(H,18,21)/b17-8+ |
Clave InChI |
VTHAZTPLDREYKS-CAOOACKPSA-N |
SMILES isomérico |
CC1=NC=C(C(=C1O)/C=N/NC(=O)C2=CC=CC=C2)CO |
SMILES canónico |
CC1=NC=C(C(=C1O)C=NNC(=O)C2=CC=CC=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



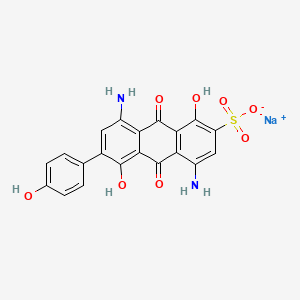
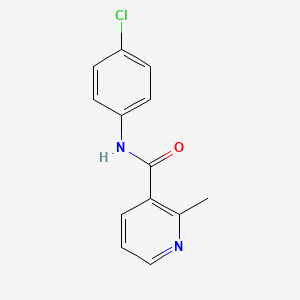
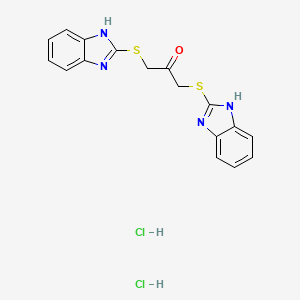
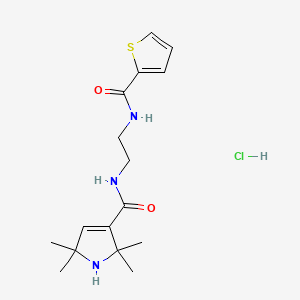
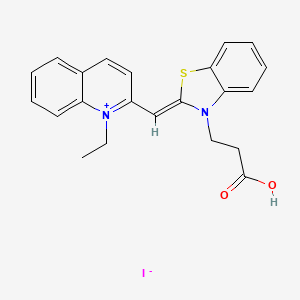

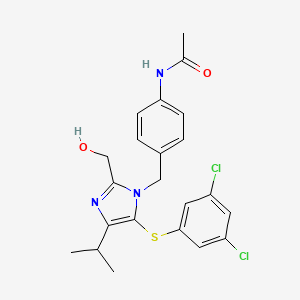
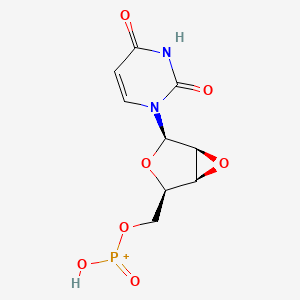
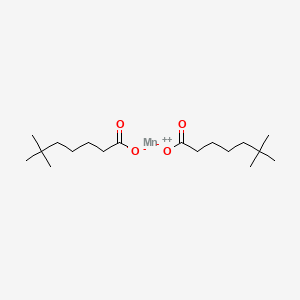

![N-[2-[[(1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-YL)acetyl]thio]-1-oxopropyl]glycine](/img/structure/B15182317.png)
